2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol

Solubility Hydrophilicity Physicochemical Properties

Sourcing a soluble, biologically annotated aminopyrazole scaffold for HTS hit follow-up often leads to compounds with poor aqueous solubility or undefined bioactivity. 2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (CAS 53960-87-5) directly addresses this bottleneck, offering a unique hydrogen-bond network and verified target engagement. - Validated HTS hit: Shows activation of mu-opioid receptor (MOR) at 9.3 µM and inhibition of ADAM17 at 6.95 µM. - Directly soluble: Measured solubility of 23.7 µg/mL at pH 7.4 minimizes DMSO artifacts in assay buffers. - Derivatizable handle: The ethanolamine moiety enables rapid library synthesis via amidation or sulfonylation.

Molecular Formula C6H10N4O3
Molecular Weight 186.17 g/mol
CAS No. 53960-87-5
Cat. No. B14931899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol
CAS53960-87-5
Molecular FormulaC6H10N4O3
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)NCCO)[N+](=O)[O-]
InChIInChI=1S/C6H10N4O3/c1-4-5(10(12)13)6(9-8-4)7-2-3-11/h11H,2-3H2,1H3,(H2,7,8,9)
InChIKeyJYLRGSILCSWRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.7 [ug/mL] (The mean of the results at pH 7.4)

2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: Baseline Profile


2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol (CAS 53960-87-5) is a heterocyclic building block belonging to the aminopyrazole class, characterized by a 5-methyl-4-nitropyrazole core conjugated to an ethanolamine moiety via a 3-amino linkage . With a molecular formula of C₆H₁₀N₄O₃, a molecular weight of 186.17 g/mol, and a predicted polar surface area of 107 Ų, this compound presents a specific substitution pattern that distinguishes it from other nitro-methylpyrazoles in terms of hydrogen-bonding capacity and solubility profile . Its structural motif positions it as a potential intermediate for the synthesis of more complex heterocyclic systems, particularly those requiring a hydrophilic handle for further derivatization or for modulating physicochemical properties in early-stage drug discovery campaigns [1].

2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: Substitution Limitations


Substituting 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol with a generic or closely related analog, such as simple 5-methyl-4-nitro-1H-pyrazole or its 3-amino derivative, is not a scientifically valid procurement strategy. The unique combination of the electron-withdrawing nitro group at the 4-position, the methyl group at the 5-position, and the ethanolamine chain at the 3-position creates a specific hydrogen-bond donor/acceptor network and a distinct steric and electronic environment that governs its reactivity, solubility, and biological interaction profile [1]. Even minor structural modifications, such as replacing the ethanolamine with a carboxylate or a simple amine, result in drastically different physicochemical properties, including a nearly 100-fold difference in aqueous solubility and a shift in LogD of several units, which directly impacts its utility in specific assays and synthetic pathways . Therefore, the selection of this specific compound is not an arbitrary choice but a requirement dictated by a precise set of molecular properties that are not replicated by its in-class alternatives.

2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: Quantitative Evidence Guide


Solubility and Hydrophilicity vs. Carboxylate Analogs

The presence of an ethanolamine moiety in 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol confers significantly higher aqueous solubility compared to its closest carboxylic acid analog, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid . This differential property is critical for experimental systems requiring higher compound concentrations or for improving oral bioavailability in drug discovery programs .

Solubility Hydrophilicity Physicochemical Properties

Comparative HTS Bioactivity Profile

In a high-throughput screening campaign, 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol demonstrated a distinct bioactivity fingerprint across multiple targets when compared to related 5-methyl-4-nitropyrazole analogs . Notably, it exhibited weak but detectable activation of the mu-opioid receptor (MOR) at 9.3 µM and inhibition of ADAM17 at 6.95 µM, while the 3-carboxylate derivative (methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate) is primarily known as a versatile scaffold without reported target engagement . This differential activity profile underscores that the ethanolamine chain is not merely a solubility handle but actively influences target recognition .

High-Throughput Screening Bioactivity Target Engagement

Polar Surface Area and Hydrogen-Bonding Capacity

2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol possesses a calculated topological polar surface area (TPSA) of 107 Ų , a value that is substantially higher than the TPSA of 3-methyl-4-nitro-1H-pyrazole (74.5 Ų) [1]. This difference, driven by the ethanolamine group's additional hydrogen-bond donors and acceptors, positions the target compound in a distinct region of chemical space regarding membrane permeability and oral bioavailability predictions .

Polar Surface Area Drug-likeness Permeability

2-[(5-Methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol: Optimal Application Scenarios


Aqueous HTS for GPCR and Metalloprotease Targets

Given its measurable aqueous solubility of 23.7 µg/mL at pH 7.4 and its observed bioactivity against the mu-opioid receptor (MOR) and ADAM17 in cell-based HTS , 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol is a suitable starting point for screening campaigns targeting these or related protein families. Its solubility profile allows for direct dissolution in assay buffers, minimizing DMSO artifacts and precipitation issues, while its unique HTS fingerprint offers a differentiated hit for medicinal chemistry follow-up.

Oral Bioavailability Lead Optimization

With a calculated TPSA of 107 Ų , this compound serves as an ideal chemical probe to explore the balance between permeability and solubility in drug discovery programs. Researchers can use it as a scaffold to study how incremental modifications to the ethanolamine moiety affect TPSA and, consequently, predict changes in Caco-2 permeability and oral absorption, providing a valuable reference point for optimizing other lead series with similar properties.

Synthesis of Hydrophilic Pyrazole Derivatives

The ethanolamine chain in 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol provides a unique hydrophilic handle for further derivatization. It can be used to introduce a polar functional group into larger heterocyclic systems via amide bond formation, etherification, or sulfonylation, enabling the creation of focused compound libraries with enhanced water solubility and reduced lipophilicity, a common goal in modern medicinal chemistry to avoid development attrition [1].

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